molecular formula C7H5NO2 B170271 5-(2-Furyl)isoxazole CAS No. 138716-33-3

5-(2-Furyl)isoxazole

Cat. No. B170271
M. Wt: 135.12 g/mol
InChI Key: OBBKQMIWNVTWAY-UHFFFAOYSA-N
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Description

5-(2-Furyl)isoxazole is a heterocyclic compound that contains an isoxazole ring fused with a furan ring . It is part of a broader class of compounds known as isoxazoles, which are five-membered heterocyclic moieties commonly found in many commercially available drugs .


Molecular Structure Analysis

The molecular structure of 5-(2-Furyl)isoxazole includes a total of 18 bonds, 14 non-H bonds, 11 multiple bonds, 2 rotatable bonds, 1 double bond, 10 aromatic bonds, 2 five-membered rings, 1 acyl halogenide (aromatic), 1 Furane, and 1 Isoxazole .


Chemical Reactions Analysis

The most broadly researched and reported synthesis of isoxazole derivatives, including 5-(2-Furyl)isoxazole, is through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole . Two predicted mechanisms have been reported for the 1,3-dipolar cycloaddition reaction—firstly, pericyclic cycloaddition reaction .

Scientific Research Applications

Medicinal Chemistry

Specific Scientific Field

Medicinal chemistry involves the design, synthesis, and evaluation of compounds for therapeutic purposes.

5-(2-Furyl)isoxazole

derivatives have been extensively studied in medicinal chemistry. These compounds exhibit various biological activities, including antimicrobial, antiviral, antitumor, anti-inflammatory, immunomodulating, anticonvulsant, and antidiabetic effects . Researchers explore their potential as drug candidates.

Experimental Procedures

The synthesis of 5-(2-Furyl)isoxazole typically involves two main methods:

Results and Outcomes

Researchers have successfully synthesized novel 5-(2-Furyl)isoxazole derivatives with varying substituents. These compounds have shown promising biological activities, making them potential candidates for drug development.

Polymer Chemistry

Specific Scientific Field

Polymer chemistry focuses on the study of macromolecules and their properties.

Summary of Application

In polymer chemistry, 5-(2-Furyl)isoxazole derivatives have been investigated as monomers for polymerization reactions. The presence of a methyl group at the 5-position prevents further polymerization, ensuring the stability of the resulting polymers .

Safety And Hazards

Users should avoid contact with skin and eyes, avoid formation of dust and aerosols, and obtain special instructions before use . Appropriate exhaust ventilation should be provided at places where dust is formed .

Future Directions

In the field of drug discovery, isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . Given their enormous significance, it is imperative to develop new eco-friendly synthetic strategies . The potential application of metal-free synthetic routes for the synthesis of isoxazoles with significant biological interests is a promising future direction .

properties

IUPAC Name

5-(furan-2-yl)-1,2-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NO2/c1-2-6(9-5-1)7-3-4-8-10-7/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBBKQMIWNVTWAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=CC=NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2-Furyl)isoxazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(2-Furyl)isoxazole
Reactant of Route 2
5-(2-Furyl)isoxazole
Reactant of Route 3
5-(2-Furyl)isoxazole
Reactant of Route 4
5-(2-Furyl)isoxazole
Reactant of Route 5
5-(2-Furyl)isoxazole
Reactant of Route 6
5-(2-Furyl)isoxazole

Citations

For This Compound
10
Citations
D Sample, SL Huth, MB Hursthouse - 2007 - ecrystals.chem.soton.ac.uk
data_2007may0012 _audit_creation_method SHELXL-97 _chemical_name_systematic ; ? ; _chemical_name_common ? _chemical_melting_point ? _chemical_formula_moiety …
Number of citations: 2 ecrystals.chem.soton.ac.uk
SG Potdar, PR Rajput - Asian Journal of Chemistry, 2006 - hero.epa.gov
The interaction of Cu (II) and Fe (III) with 3-(2-hydroxy-3, 5-dichlorophenyl)-4-benzoyl-5-(2'-furyl)-1-phenylpyrazole (L-1) and 3-(2-hydroxy-3, 5-dichlorophenyl)-4-anisoyl-5-(2'-furyl) …
Number of citations: 0 hero.epa.gov
H SAIKACHI, T KITAGAWA - Chemical and Pharmaceutical Bulletin, 1971 - jstage.jst.go.jp
Method B: A solution of ethyl furoylpyruvate (5)(1.9 g, 0.01 mole) and hydroxylamine hydrochloride (0.84 g, 0.012 mole) in ethanol (30 ml) was refluxed for 4 hr and then evaporated …
Number of citations: 5 www.jstage.jst.go.jp
T Lesiak, S Nielek - Chemistry of Heterocyclic Compounds, 1975 - Springer
It was found that ω-benzoyl-2-acetyl-, ω-benzoyl-2-acetyl-5-bromo-, ω-(2-thenoyl-2-acetyl-, and ω-(5-bromo-2-thenoyl)-2-acetyl-bromofurans are enolized at the carbonyl group in the α …
Number of citations: 1 link.springer.com
E Falch, L Brehm, I Mikkelsen… - Journal of medicinal …, 1998 - ACS Publications
We have previously shown that (S)-2-amino-3-(3-hydroxy-5-phenyl-4-isoxazolyl)propionic acid [(S)-APPA, 2] is a weak agonist at (RS)-2-amino-3-(3-hydroxy-5-methyl-4-isoxazolyl)…
Number of citations: 43 pubs.acs.org
G Roman - Research on Chemical Intermediates, 2014 - Springer
Formation of thiophene-substituted isoxazoles by reaction of chalcone dibromides and 1,3-diketones with hydroxylamine hydrochloride has been examined under different conditions. …
Number of citations: 7 link.springer.com
SS Tomar, D Prasad, L Babar… - Annals of Plant Protection …, 2006 - indianjournals.com
Twenty-five isoxazoles were prepared by condensation of appropriate α, β-unsaturated compounds with hydroxylamine hydrochloride in presence of catalyst. These compounds were …
Number of citations: 2 www.indianjournals.com
RJ RamaRao, AKS Rao, N Sreenivas… - Journal of the Korean …, 2011 - koreascience.kr
The synthesis, characterization and antibacterial activity of novel isoxazole derivatives were reported. 3-Di (alkylamino) acryloalkanones were prepared and used as synthons to get the …
Number of citations: 9 koreascience.kr
A Alberola, J Manuel Bañez, L Calvo… - Journal of …, 1993 - Wiley Online Library
The synthesis of 3‐substituted 5‐arylisoxazoles from oximes of α,β‐unsaturated ketones is studied. The formation of the isoxazole derivatives takes place by cyclization of oximes in the …
Number of citations: 25 onlinelibrary.wiley.com
高木誠司, 安田博幸, 河野昌雄 - YAKUGAKU ZASSHI, 1961 - jstage.jst.go.jp
Syntheses and cleavage reaction were attempted with 4, 5-disubstituted isoxazoles with a furan ring. In order to obtain the starting α-formyl ketone compound, usual formylation with …
Number of citations: 3 www.jstage.jst.go.jp

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